molecular formula C27H30ClN3O2S B2655122 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1328605-50-0

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No. B2655122
CAS RN: 1328605-50-0
M. Wt: 496.07
InChI Key: IXDORMFLYMMERL-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . The reactions can be carried out under two different conditions: using a solvent and regular catalyst, or using solvent-free ionic liquids .


Chemical Reactions Analysis

The benzo[d]thiazole derivatives can undergo further heterocyclic transformations to produce biologically active compounds .

Scientific Research Applications

Anti-Parkinson's Activity

The compound has been studied for its potential anti-Parkinson's activity. Thiazolidinone derivatives, closely related to the compound , have shown significant activity against Parkinson's disease in a 6-OHDA lesioned rat model, suggesting potential therapeutic applications (Gomathy et al., 2012).

Photocyclization in Synthesis

Research involving similar naphthalen-1-yl compounds includes the synthesis of polybenzoquinazolines via intramolecular dehydration of photocyclization. This work highlights the compound's utility in complex chemical synthesis, which could have broader applications in pharmaceutical and material sciences (Wei et al., 2016).

Application in Catalysis

Naphthalen-1-yl-related compounds have been used in the preparation of pincer-functionalized quinoline Ruthenium catalysts for ketone reduction, demonstrating the compound's relevance in catalytic processes (Facchetti et al., 2016).

DNA-PK and PI3K Inhibition in Cancer Therapy

Derivatives of naphthalen-1-yl, closely related to the compound , have been synthesized with activity against DNA-PK and PI3K, highlighting potential applications in cancer therapy (Morrison et al., 2016).

Photophysical Properties

The compound's derivatives exhibit significant changes in photophysical properties based on solvent polarity, suggesting applications in the development of fluorescent materials and sensors (Pannipara et al., 2017).

Antiviral Properties

Density functional theory studies of acetamide derivatives related to the compound suggest potential as anti-HIV drugs, with specific focus on their interaction with biological molecules (Oftadeh et al., 2013).

Mechanism of Action

Most of the tested benzo[d]thiazole derivatives exhibited high cytotoxicity . They showed greater inhibitory action than the reference drug Doxorubicin against HeLa cell line . Some of the most cytotoxic compounds were found to be effective inhibitors of c-MET kinase and PC-3 cells .

Future Directions

Given the promising biological activities of benzo[d]thiazole derivatives, further studies could focus on the synthesis of new derivatives and the exploration of their potential applications in medicine .

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-2-20-8-6-12-24-26(20)28-27(33-24)30(14-13-29-15-17-32-18-16-29)25(31)19-22-10-5-9-21-7-3-4-11-23(21)22;/h3-12H,2,13-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDORMFLYMMERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

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